REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[F:13]>C(OCC)(=O)C.C(O)(=O)C.[Fe]>[CH3:1][NH:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1[F:13]
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Name
|
|
Quantity
|
0.18 g
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Type
|
reactant
|
Smiles
|
CNC(C1=C(C=C(C=C1)[N+](=O)[O-])F)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CNC(C1=C(C=C(C=C1)[N+](=O)[O-])F)=O
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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0.31 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed for 1 h
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Duration
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1 h
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Type
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FILTRATION
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Details
|
The solid particles were filtered off
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Type
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WASH
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Details
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The filtrate was washed with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified with SiO2 column chromatography (dichloromethane:acetone, 95:5)
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Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=C(C=C(C=C1)N)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |